Iopamidol ep impurity F
Overview
Description
Iopamidol ep impurity F is a chemical compound with the molecular formula C16H20I3N3O6 and a molecular weight of 731.06 g/mol . It is an impurity of Iopamidol, which is commonly used as a contrast agent in X-ray imaging . The compound is characterized by its three iodine atoms, which contribute to its high molecular weight and density .
Preparation Methods
The preparation of Iopamidol ep impurity F involves several synthetic routes and reaction conditions. One common method includes the reaction of 5-amino-2,4,6-triiodobenzene-1,3-dicarboxylic acid with various reagents to introduce the necessary functional groups . The industrial production of this compound typically involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product is obtained with minimal impurities .
Chemical Reactions Analysis
Iopamidol ep impurity F undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Iopamidol ep impurity F has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Iopamidol ep impurity F involves its interaction with various molecular targets and pathways. The compound’s iodine atoms contribute to its high radiopacity, making it useful in X-ray imaging . The specific pathways and molecular targets involved in its action are still under investigation, but it is believed to interact with various proteins and enzymes in the body .
Comparison with Similar Compounds
Iopamidol ep impurity F can be compared with other similar compounds, such as:
Iopamidol impurity A: This compound has a similar structure but differs in the functional groups attached to the benzene ring.
Iopamidol impurity H: This compound also contains iodine atoms but has different substituents on the benzene ring.
Iodixanol impurity H: Another contrast agent impurity with a similar structure but different functional groups.
These compounds highlight the uniqueness of this compound in terms of its specific functional groups and molecular structure.
Biological Activity
Iopamidol EP Impurity F is a chemical compound that serves as an impurity in the radiographic contrast agent Iopamidol. Its systematic name is N'-[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodo-N,N-dimethylbenzene-1,3-dicarboxamide, with a molecular formula of C16H20I3N3O6 and a molecular weight of approximately 731.06 g/mol. This compound plays a significant role in pharmaceutical quality control, particularly in the context of radiological imaging.
The presence of iodine in this compound enhances its utility in medical imaging by improving contrast in radiological procedures. The functional groups present, including amides and hydroxyl groups, influence its chemical behavior and biological interactions.
Key Chemical Characteristics
Property | Value |
---|---|
Molecular Formula | C16H20I3N3O6 |
Molecular Weight | 731.06 g/mol |
CAS Number | 1869069-71-5 |
Structure | Contains multiple hydroxyl groups and a triiodinated benzene core |
Pharmacological Role
This compound is primarily utilized as a reference standard in analytical chemistry for quality control tests of pharmaceuticals. Its biological activity is indirectly linked to its role as an impurity in the synthesis of Iopamidol, which is widely used as a non-ionic contrast agent in medical imaging. The impurity's presence can affect the efficacy and safety profile of the final product.
Interaction Studies
Research on this compound includes interaction studies that focus on its behavior in biological systems, particularly when administered alongside other drugs or contrast agents. Understanding these interactions is crucial for ensuring patient safety during diagnostic imaging procedures.
Case Studies
Several studies have investigated the implications of impurities like this compound on patient outcomes and drug efficacy:
- Stability Studies : Research has shown that impurities can influence the stability of the active pharmaceutical ingredient (API). This compound has been used to monitor degradation pathways under various conditions (temperature, humidity) to assess the shelf-life and storage requirements of Iopamidol formulations.
- Quality Control : In a study assessing the quality control methods for Iopamidol, it was highlighted that impurities such as this compound are essential for validating analytical methods like high-performance liquid chromatography (HPLC) . These methods ensure the robustness and reliability of pharmaceutical products.
Research Findings
Recent findings emphasize the importance of monitoring impurities during the manufacturing process of pharmaceuticals:
- Analytical Methods : The use of this compound as a reference standard aids in developing and validating analytical methods for assessing the purity of pharmaceutical products. This contributes to ensuring that final products meet safety and efficacy standards.
- Regulatory Compliance : Regulatory bodies require thorough evaluation and validation of impurities to ensure that they do not adversely affect the therapeutic outcomes of drugs. The presence of controlled impurities like this compound is critical for compliance with pharmacopoeial standards .
Properties
IUPAC Name |
1-N-(1,3-dihydroxypropan-2-yl)-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodo-3-N,3-N-dimethylbenzene-1,3-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20I3N3O6/c1-6(25)14(26)21-13-11(18)8(15(27)20-7(4-23)5-24)10(17)9(12(13)19)16(28)22(2)3/h6-7,23-25H,4-5H2,1-3H3,(H,20,27)(H,21,26)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQCBLLGLPDKRP-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)N(C)C)I)C(=O)NC(CO)CO)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=C(C(=C(C(=C1I)C(=O)N(C)C)I)C(=O)NC(CO)CO)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20I3N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
731.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1869069-71-5 | |
Record name | N1-(1,3-Dihydroxypropan-2-yl)-5-(2-hydroxypropanamido)-2,4,6-triido-N3, N3-dimethylisophthalamid, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1869069715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N1-(1,3-DIHYDROXYPROPAN-2-YL)-5-(2-HYDROXYPROPANAMIDO)-2,4,6-TRIIDO-N3, N3-DIMETHYLISOPHTHALAMID, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6T5U5FET2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.